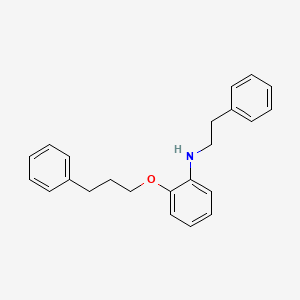
4-Chloro-1-(difluoromethoxy)-2-methylbenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For the related compound “2-Bromo-4-chloro-1-(difluoromethoxy)benzene”, the molecular weight is 257.46 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally. For the related compound “2-Bromo-4-chloro-1-(difluoromethoxy)benzene”, it is a liquid at room temperature .
Scientific Research Applications
Nucleophilic Substitution Reactions:
Research by Sipyagin et al. (2004) explores derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, focusing on introducing fluorine-containing, electron-withdrawing substituents into the aromatic ring. This enhances the activation of the halogen substituent towards nucleophilic attack, broadening the scope of chemical reactions and syntheses possible with such compounds. The research also highlights the synthesis of previously unknown SF5, CF3S, and C2F5S analogues of trifluralin (Treflan ®) and presents additional synthetic possibilities for heterocyclic chemistry (Sipyagin et al., 2004).
Structural Analysis via X-ray:
Yamamoto et al. (1987) conducted a study where they treated 3-chloro-NNO-4′-methylazoxybenzene with CrO3 in acetic acid, leading to the production of 3-chloro-ONN-4′-methylazoxybenzene and 4-methoxy-ONN-4′-methylazoxybenzene. The structural analysis of these compounds was determined using X-ray analysis, indicating a potential application of 4-Chloro-1-(difluoromethoxy)-2-methylbenzene in structural chemistry and materials science (Yamamoto et al., 1987).
Synthesis of Fluorine-containing Derivatives:
Wen Zi-qiang (2007) conducted a study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 2-chloro-4-aminophenol, indicating a specific interest in the synthesis of fluorine-containing derivatives, which are significant in various industrial and pharmaceutical applications. The product structure was characterized by elemental analyses, IR spectra, and 1H NMR, suggesting a detailed investigation into the molecular structure and properties (Wen Zi-qiang, 2007).
Electrochemical Analysis:
Peverly et al. (2014) researched the electrochemical reduction of methyl triclosan at glassy carbon cathodes in dimethylformamide, providing insights into the electrochemical behavior of chlorinated compounds. This study is particularly relevant in understanding the environmental impact and degradation pathways of such compounds (Peverly et al., 2014).
High-Purity Synthesis for Agricultural and Pharmaceutical Applications:
R. Moore (2003) developed a method for the preparation of high-purity 1-chloro-2,6-difluorobenzene, which is useful as an intermediate for active ingredients in agricultural and pharmaceutical applications. The study highlights the importance of purity in the synthesis of chemical compounds for specific industrial uses (R. Moore, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-(difluoromethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJOHDFSCNTPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(difluoromethoxy)-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




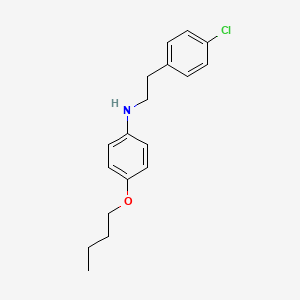
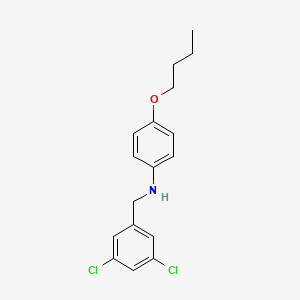
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)
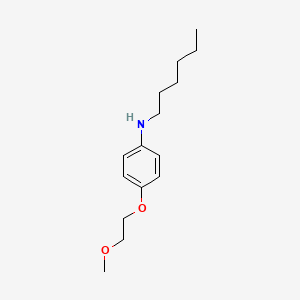
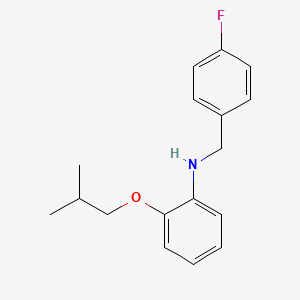
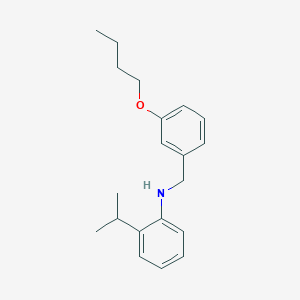
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)

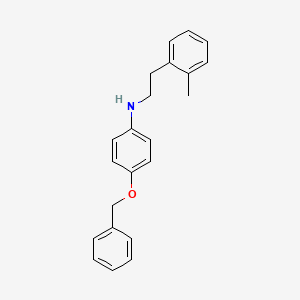
![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)
